molecular formula C13H10ClN3O4S2 B254078 2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide

2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B254078
M. Wt: 371.8 g/mol
InChI Key: NXYUVLDEICTLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide, also known as COTI-2, is a small molecule that has shown promising results in preclinical studies as a potential cancer therapy. This compound was discovered by Critical Outcome Technologies Inc. (COTI) and is currently in the early stages of clinical trials.

Mechanism of Action

2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide works by targeting mutant p53, a protein that is commonly found in many types of cancer cells. Mutant p53 is known to promote tumor growth and survival, and is often associated with resistance to chemotherapy and radiation therapy. 2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide binds to mutant p53 and restores its normal function, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also has anti-angiogenic properties, meaning it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, 2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide has been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide is that it has shown efficacy against a wide range of cancer cell lines, suggesting that it may be effective against a variety of cancer types. However, one limitation is that it has not yet been extensively tested in clinical trials, so its safety and efficacy in humans is still unknown.

Future Directions

There are several potential future directions for research on 2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide. One direction is to further investigate its safety and efficacy in clinical trials, particularly in combination with other cancer therapies. Another direction is to explore its potential as a preventive therapy, particularly in individuals with a high risk of developing cancer due to genetic mutations. Additionally, there is potential for 2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide to be used in combination with immunotherapy to enhance the immune response against cancer cells.

Synthesis Methods

The synthesis of 2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to produce 2-chloro-4-chlorosulfonylbenzoic acid. This intermediate is then reacted with 2-aminothiazole to produce the final product, 2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide.

Scientific Research Applications

2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide has been shown to have anticancer activity in a variety of cancer cell lines, including breast, colon, and ovarian cancer. Preclinical studies have also demonstrated that 2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide can inhibit tumor growth and metastasis in animal models.

properties

Product Name

2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-1,3-thiazol-2-ylbenzamide

Molecular Formula

C13H10ClN3O4S2

Molecular Weight

371.8 g/mol

IUPAC Name

2-chloro-N-(1,3-thiazol-2-yl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C13H10ClN3O4S2/c14-10-7-8(17-11(18)3-6-23(17,20)21)1-2-9(10)12(19)16-13-15-4-5-22-13/h1-2,4-5,7H,3,6H2,(H,15,16,19)

InChI Key

NXYUVLDEICTLDN-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NC3=NC=CS3)Cl

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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